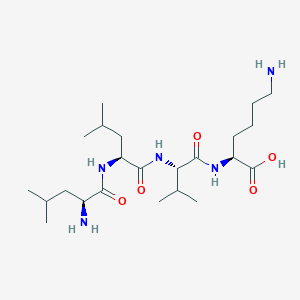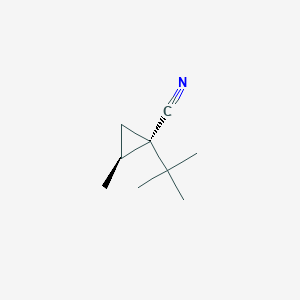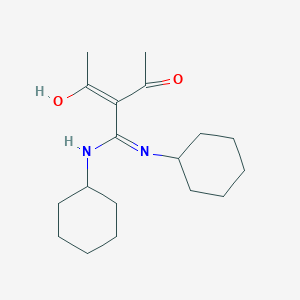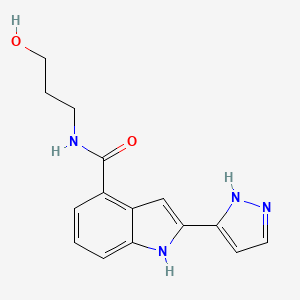![molecular formula C17H9NS B14219634 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-94-4](/img/structure/B14219634.png)
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound that features a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multiple steps, including the formation of the thiophene ring, the construction of the hex-3-ene-1,5-diyn chain, and the attachment of the benzonitrile group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon bonds between the thiophene ring and the hex-3-ene-1,5-diyn chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry:
Chemical Sensors: Its sensitivity to environmental changes makes it suitable for use in chemical sensors and detection devices.
Mechanism of Action
The mechanism of action of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through its conjugated π-electron system. This allows it to participate in electron transfer processes and form stable complexes with various substrates. The thiophene ring and benzonitrile group contribute to its ability to engage in π-π stacking interactions and hydrogen bonding, respectively.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP): A compound with similar thiophene rings and conjugated structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Uniqueness
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific combination of a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group. This combination imparts distinct electronic and structural properties, making it suitable for specialized applications in various scientific fields.
Properties
CAS No. |
823226-94-4 |
|---|---|
Molecular Formula |
C17H9NS |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(6-thiophen-3-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9NS/c18-13-17-10-6-5-9-16(17)8-4-2-1-3-7-15-11-12-19-14-15/h1-2,5-6,9-12,14H |
InChI Key |
ZXPNSEHYGCKVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CSC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)






![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
